2-(Methyl(phenazin-2-yl)amino)ethanol

Description

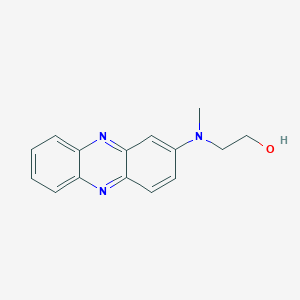

2-(Methyl(phenazin-2-yl)amino)ethanol is a heterocyclic compound featuring a phenazine core substituted with a methylaminoethanol group. Phenazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their planar aromatic structure, redox activity, and fluorescence properties .

Properties

CAS No. |

194785-99-4 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

2-[methyl(phenazin-2-yl)amino]ethanol |

InChI |

InChI=1S/C15H15N3O/c1-18(8-9-19)11-6-7-14-15(10-11)17-13-5-3-2-4-12(13)16-14/h2-7,10,19H,8-9H2,1H3 |

InChI Key |

GXQPRQITGRXHRS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenazin-2-yl)amino)ethanol typically involves the following steps:

Formation of Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

N-Methylation: The phenazine derivative is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Ethanol Substitution: The final step involves the introduction of the ethanol moiety. This can be achieved by reacting the N-methylated phenazine with ethylene oxide or ethylene chlorohydrin under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, leading to the formation of quinone-like structures.

Reduction: Reduction reactions can convert the phenazine ring to dihydrophenazine derivatives.

Substitution: The ethanol moiety can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic or basic catalysts are employed depending on the nature of the substitution reaction.

Major Products

Oxidation: Phenazine-quinone derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing phenazine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of phenazine can inhibit the growth of various bacterial strains, suggesting that 2-(Methyl(phenazin-2-yl)amino)ethanol may possess similar antimicrobial effects. This opens avenues for developing new antibiotics or antiseptics based on this compound .

Anticancer Potential

Phenazine derivatives have also been studied for their anticancer properties. In vitro assays have shown that certain phenazine-based compounds can induce apoptosis in cancer cells. The specific mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. Further research could elucidate the potential of this compound in cancer therapy .

Materials Science Applications

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for enhancing electrical conductivity. Its ability to form charge-transfer complexes makes it a candidate for developing conductive polymers used in electronic devices. Research is ongoing to optimize its incorporation into various polymer systems to achieve desired conductivity levels .

Sensors and Biosensors

Due to its electroactive nature, this compound has potential applications in sensor technology. It can be utilized in the development of biosensors for detecting specific biomolecules or environmental pollutants. The sensitivity and specificity of sensors can be significantly improved by functionalizing electrodes with this compound .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Potential | Induces apoptosis in cancer cells | |

| Materials Science | Conductive Polymers | Enhances electrical conductivity |

| Sensors and Biosensors | Improves sensitivity and specificity |

Case Studies

- Antimicrobial Study : A laboratory study tested the effectiveness of phenazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting the potential application of this compound as an antimicrobial agent .

- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines showed that treatment with phenazine derivatives led to increased levels of ROS and subsequent cell death. This highlights the therapeutic potential of compounds like this compound in oncology .

- Development of Conductive Polymers : Research focused on blending this compound with polyvinyl alcohol (PVA). The resulting composite exhibited enhanced conductivity compared to pure PVA, indicating its usefulness in electronic applications .

Mechanism of Action

The biological activity of 2-(Methyl(phenazin-2-yl)amino)ethanol is primarily attributed to its interaction with cellular components:

Molecular Targets: The compound can intercalate into DNA, disrupting replication and transcription processes.

Pathways Involved: It may generate reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial and cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Selected Phenazine Derivatives

Key Observations :

Optical and Coordination Properties

Table 2: Fluorescence and Metal-Binding Behavior

Key Observations :

- Imidazo-phenazine derivatives exhibit strong fluorescence at 540 nm, attributed to extended π-conjugation and hydrogen-bonding interactions . The target compound’s fluorescence is anticipated to be similar but modulated by the ethanolamine group’s electron-donating effects.

- Uranyl coordination in imidazo-phenazine derivatives enhances fluorescence, while copper quenches it—a property critical for sensor design .

Table 3: Antimicrobial Activity of Aminoethanol Derivatives

Key Observations :

Computational and Thermodynamic Insights

- DFT studies on imidazo-phenazine derivatives () reveal that uranyl binding stabilizes the excited state, enhancing fluorescence. The target compound’s methylaminoethanol group may introduce steric hindrance, altering binding kinetics .

- LogP values for ethanolamine-substituted analogs (e.g., ) range from 0.5–2.5, suggesting moderate hydrophilicity, which contrasts with more lipophilic benzyl-substituted derivatives (e.g., LogP ~3.5 for compound in ) .

Biological Activity

2-(Methyl(phenazin-2-yl)amino)ethanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C13H12N2O

- Molecular Weight : 216.25 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against a range of pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of oxidative stress and inflammation in neuronal cells.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of various biological processes, such as apoptosis and immune responses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls, suggesting that the compound induces apoptosis via the intrinsic pathway.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains.

- Mode of Action : Time-kill assays indicated that the compound disrupts bacterial cell wall integrity, leading to cell lysis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.